molecular formula C10H17Cl2N3 B1402510 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 1361115-81-2

4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No. B1402510
CAS RN: 1361115-81-2
M. Wt: 250.17 g/mol
InChI Key: XHVWITFBDYVTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, also known as 4MPPD, is a compound used in scientific research as a tool to study various biochemical and physiological processes. It is synthesized from 4-methylpyrimidine, piperidine, and hydrochloric acid. 4MPPD is a potent inhibitor of several enzymes and has been used to study the role of these enzymes in various biochemical and physiological processes.

Scientific Research Applications

Corrosion Inhibition and Material Preservation

Studies on piperidine derivatives, including substances structurally related to 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, have demonstrated their potential in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of these compounds on iron surfaces. This research provides insights into the global reactivity parameters and adsorption behaviors, indicating the potential of these derivatives in protecting materials against corrosion (Kaya et al., 2016).

Anti-angiogenic and DNA Cleavage Activities

Some piperidine-containing pyrimidine derivatives have been synthesized and characterized for their biological activities. These derivatives have shown significant anti-angiogenic effects, as observed in chick chorioallantoic membrane (CAM) models, and have demonstrated DNA cleavage abilities. The findings suggest the role of these derivatives as potential anticancer agents due to their ability to inhibit angiogenesis and interact with DNA (Kambappa et al., 2017).

Antibacterial Properties

Some piperidine derivatives have been synthesized and assessed for their antibacterial activity. These compounds, including those with pyrimidine structure, have been evaluated against various bacterial strains, demonstrating their potential in developing new antibacterial agents (Merugu et al., 2010).

properties

IUPAC Name

4-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;;/h2,7,9,11H,3-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVWITFBDYVTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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